molecular formula C15H21NO B5705270 N-cyclohexyl-2,4-dimethylbenzamide

N-cyclohexyl-2,4-dimethylbenzamide

Cat. No. B5705270
M. Wt: 231.33 g/mol
InChI Key: ILYVYVHXXFFYRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of N-cyclohexyl-2-nitrobenzamide, a closely related compound, was characterized by spectroscopic data and X-ray diffraction analysis (Saeed, Hussain, & Bolte, 2010).

Molecular Structure Analysis

  • The molecular structure of N-cyclohexyl-2-nitrobenzamide, which shares a similar structure, was determined using X-ray crystallography, revealing details about its crystal packing and stabilization by N–H⋯O hydrogen bonds (Saeed, Hussain, & Bolte, 2010).

Chemical Reactions and Properties

  • A study on the reactions of N,N-dimethylbenzamide diethylmercaptole, which is structurally related, showed that it reacts with active methylene compounds, amines, hydrazines, and other chemicals to give various derivatives (Mukaiyama & Yamaguchi, 1966).
  • Cyclopalladation of N,N-dimethyl-2-bromothiobenzamide, a related compound, with palladium(0) and palladium(II) was characterized, providing insights into the chemical behavior of similar compounds (Nonoyama, Nakajima, & Kita, 1995).

Physical Properties Analysis

  • No specific studies were found directly discussing the physical properties of N-cyclohexyl-2,4-dimethylbenzamide. However, the physical properties of similar compounds can be inferred from their molecular structures and synthesis methods.

Chemical Properties Analysis

  • The microsomal demethylation of N,N-dimethylbenzamides, which includes compounds similar to N-cyclohexyl-2,4-dimethylbenzamide, was studied to understand the metabolism and reaction pathways (Constantino, Rosa, & Iley, 1992).
  • The electro-organic reactions of cyclohexene derivatives provided insights into the Kolbe reaction and stereochemistry of anodically generated cyclohexenyl radicals and cations (Hawkes, Utley, & Yates, 1976).

Scientific Research Applications

  • Synthetic Opioid Development and Analysis : A significant amount of research has been focused on synthetic opioids, including compounds related to N-cyclohexyl-2,4-dimethylbenzamide. These studies have been crucial in understanding the pharmacology, toxicology, and analytical detection methods of these substances. For instance, the development and analysis of U-47700, a synthetic opioid, offer insights into its binding properties and potential as a potent analgesic. Studies have also detailed the challenges in detecting and analyzing these substances in forensic contexts (Elliott, Brandt, & Smith, 2016).

  • Chemical Reactions and Transformations : Research on N-cyclohexyl-2,4-dimethylbenzamide and related compounds has led to insights into various chemical reactions and transformations. These include the study of reactions with active methylene compounds, amines, and heavy metal salts, which contribute to the understanding of the synthetic utility and reactivity of these compounds (Mukaiyama & Yamaguchi, 1966).

  • Pharmacological Characterization : The pharmacological properties of novel synthetic opioids, including derivatives of N-cyclohexyl-2,4-dimethylbenzamide, have been a subject of interest. Studies have evaluated their binding affinities, agonist actions, and in vivo analgesic effects, contributing to a broader understanding of their potential therapeutic applications and risks (Baumann et al., 2017).

  • Toxicology and Safety Analysis : The safety profile and toxicological aspects of compounds related to N-cyclohexyl-2,4-dimethylbenzamide have been studied extensively. This research is crucial for understanding the risks associated with these substances, particularly in the context of recreational use and potential overdoses. Case studies and toxicological analyses provide important data on the effects and dangers of these compounds (McIntyre, Gary, Joseph, & Stabley, 2016).

Future Directions

Benzamides, including “N-cyclohexyl-2,4-dimethylbenzamide”, have been widely used in various fields such as medical, industrial, biological, and potential drug industries . Future work on these compounds can be carried out in different fields of application .

properties

IUPAC Name

N-cyclohexyl-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-11-8-9-14(12(2)10-11)15(17)16-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYVYVHXXFFYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2,4-dimethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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